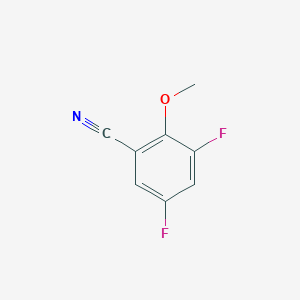

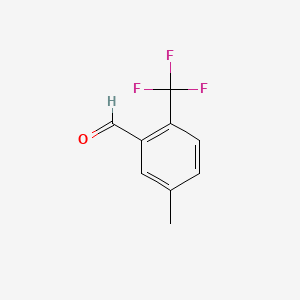

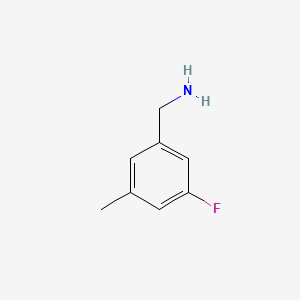

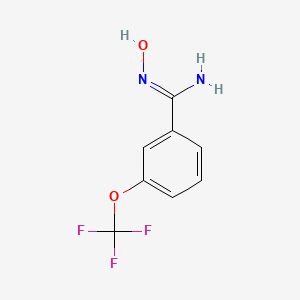

![molecular formula C11H11F3O2 B1318812 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 254895-42-6](/img/structure/B1318812.png)

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

概要

説明

“2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid” is a reagent used in the synthesis of NK1/NK3 receptor antagonists used in the treatment of depression . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the use of pinacol boronic esters in a catalytic protodeboronation process . Another method involves the reaction of 2-methyl-2-(4-(trifluoromethyl)phenyl)propionitrile with NaOH in ethanol, followed by refluxing at 100°C overnight .Molecular Structure Analysis

The molecular formula of “this compound” is C11H11F3O2 . The InChI code is 1S/C11H11F3O2/c1-10(2,9(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions . It has also been involved in reactions with methyl iodide, benzyl chloride, or acetic anhydride to form N-substituted products .Physical and Chemical Properties Analysis

The compound has a molecular weight of 232.2 . It is a solid at room temperature . The boiling point is 90-93°C .科学的研究の応用

Anti-inflammatory Activities

Research on compounds structurally related to 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, such as phenolic compounds derived from Eucommia ulmoides Oliv., has indicated potential anti-inflammatory activities. These compounds have shown modest inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).

Analytical Chemistry Applications

A reverse phase HPLC method was developed for the separation of stereo isomers of a compound similar to this compound, demonstrating its utility in analytical chemistry for complex molecular separations (Davadra et al., 2011).

Synthesis and Potential Therapeutic Applications

The synthesis of derivatives of this compound has been explored for potential therapeutic applications. For instance, compounds like VUFB 20609 and VUFB 20584 have been synthesized as potential antileukotrienic agents, indicating a potential role in therapeutic drug development (Jampílek et al., 2004).

Ortho Functionalization in Organic Chemistry

Research has explored the ortho-functionalization of N,N-dimethylbenzylamines, leading to derivatives of 3-(2'-tolyl)propanoic acid. This highlights the compound's relevance in organic chemistry, particularly in the development of new synthetic methodologies (Cai et al., 2007).

Potential in Radiopharmaceutical Development

A radiopharmaceutical compound, [11C]CS1P1, structurally related to this compound, was synthesized for PET imaging, indicating its potential in the development of diagnostic tools in medicine (Luo et al., 2019).

作用機序

Target of Action

Compounds with similar structures have been found to interact with peroxisome proliferator-activated receptors .

Mode of Action

Based on its structural similarity to other compounds, it may act as an agonist to peroxisome proliferator-activated receptors .

Result of Action

Similar compounds have been found to play a role in the regulation of central inflammation .

Action Environment

It is known to be a stable white crystalline solid at room temperature and gradually decomposes under high temperature or light exposure .

Safety and Hazards

将来の方向性

The compound’s potential for future research and applications is vast. It is a valuable reagent in the synthesis of various pharmaceutical compounds, particularly NK1/NK3 receptor antagonists . Its use in other chemical reactions and potential applications in other fields of study remains an area for future exploration.

生化学分析

Biochemical Properties

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of receptor antagonists used in the treatment of depression . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of NK1/NK3 receptor antagonists, which are essential in modulating neurotransmitter activity in the brain . The nature of these interactions often involves binding to specific receptor sites, thereby inhibiting or activating certain biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of microglial cells and astrocytes, which are crucial in neuroinflammation and brain pathologies . Additionally, it can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of these targets. For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of metabolic pathways . This interaction can lead to changes in gene expression, ultimately affecting cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under normal laboratory conditions, but its effects can change over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as modulating neurotransmitter activity and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolism of fatty acids and glucose by modulating the activity of PPARs . This interaction can lead to changes in metabolic flux and metabolite levels, ultimately influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can significantly impact its biochemical interactions and overall efficacy.

特性

IUPAC Name |

2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOFPJZWSSQZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590984 | |

| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254895-42-6 | |

| Record name | α,α-Dimethyl-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254895-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。